2-Bromo-4-trifluoromethoxythioanisole CAS number 951884-71-2 properties
2-Bromo-4-trifluoromethoxythioanisole CAS number 951884-71-2 properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-4-trifluoromethoxythioanisole (CAS Number: 951884-71-2), a halogenated and fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. We will delve into its chemical properties, potential synthetic routes, reactivity profile, and its significance as a building block in the design of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers and developers, offering both established data and field-proven insights to facilitate its application in complex synthetic workflows.
Core Molecular Attributes and Physicochemical Properties
2-Bromo-4-trifluoromethoxythioanisole, also known as sulphane, possesses a unique combination of functional groups that impart desirable characteristics for drug development.[1][2] The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The trifluoromethoxy group (-OCF3) and the thioether linkage (-SCH3) significantly influence the compound's lipophilicity, metabolic stability, and electronic properties, making it a valuable scaffold in medicinal chemistry.[3][4]
Table 1: Physicochemical Properties of 2-Bromo-4-trifluoromethoxythioanisole
| Property | Value | Source |
| CAS Number | 951884-71-2 | [1][2] |
| Molecular Formula | C8H6BrF3OS | [1][2] |
| Molecular Weight | 287.10 g/mol | [1][2] |
| Purity | ≥95% - ≥97% (Commercially available) | [1][5] |
| Synonyms | sulphane | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 2-Bromo-4-trifluoromethoxythioanisole.
Infrared (IR) Spectroscopy: An FTIR spectrum of 2-Bromo-4-trifluoromethoxythioanisole is available in the SpectraBase database.[5] The characteristic vibrational frequencies in the IR spectrum would include C-H stretching and bending from the aromatic ring and the methyl group, C-S stretching, C-O stretching of the ether linkage, and strong C-F stretching bands characteristic of the trifluoromethoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for this compound is not publicly available, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure. The ¹H NMR spectrum would likely show signals for the aromatic protons and a singlet for the methyl protons of the thioether group. The ¹³C NMR would display distinct signals for each carbon atom in the molecule, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (287.10 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2 peaks).
Synthesis and Reactivity
The synthesis of 2-Bromo-4-trifluoromethoxythioanisole is not explicitly detailed in the available literature. However, a plausible synthetic strategy can be devised based on established organic chemistry principles and protocols for similar compounds.
Proposed Synthetic Pathway
A logical approach would involve the bromination of a suitable precursor, such as 4-(trifluoromethoxy)thioanisole. The directing effects of the trifluoromethoxy and methylthio groups would influence the regioselectivity of the bromination reaction.
Caption: Proposed synthetic route to 2-Bromo-4-trifluoromethoxythioanisole.
Key Chemical Transformations
The reactivity of 2-Bromo-4-trifluoromethoxythioanisole is primarily dictated by the bromine, trifluoromethoxy, and thioether functional groups.
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Cross-Coupling Reactions: The C-Br bond is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[7] This allows for the introduction of a wide range of substituents at the 2-position, making it a valuable building block for creating diverse chemical libraries.[7]
-
Oxidation of the Thioether: The thioether group can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. This transformation can be used to modulate the electronic and steric properties of the molecule.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the trifluoromethoxy group can activate the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than palladium-catalyzed reactions.
Caption: Key reaction pathways for 2-Bromo-4-trifluoromethoxythioanisole.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy group, is a well-established strategy in modern drug design.[3] These groups can enhance several key properties of a drug candidate, including:
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolism, leading to a longer half-life in the body.[3]
-
Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3][4]
-
Binding Affinity: The unique electronic properties of the trifluoromethoxy group can lead to stronger interactions with biological targets.[3]
The thioether moiety also plays a crucial role, contributing to the overall lipophilicity and providing a potential site for metabolic transformations, which can be advantageous in prodrug strategies.
Given these properties, 2-Bromo-4-trifluoromethoxythioanisole is an attractive starting material for the synthesis of novel compounds targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases. Its utility as a building block in the creation of diverse chemical libraries makes it a valuable tool for high-throughput screening and lead optimization campaigns.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-4-trifluoromethoxythioanisole is not widely available, general precautions for handling halogenated aromatic compounds should be followed. Based on the SDS for similar compounds, the following safety measures are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of vapors or contact with skin and eyes.[9]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[8]
Table 2: General Hazard Information (Inferred from Analogous Compounds)
| Hazard | Precautionary Statement |
| Skin Irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Conclusion
2-Bromo-4-trifluoromethoxythioanisole is a strategically important building block with significant potential in drug discovery and materials science. Its unique combination of a reactive bromine handle, a lipophilic and metabolically stable trifluoromethoxy group, and a versatile thioether linkage provides a powerful platform for the synthesis of novel and complex molecules. While further research is needed to fully elucidate its properties and reactivity, this guide provides a solid foundation for researchers to begin exploring the applications of this promising compound.
References
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PubChem. 2-Bromo-4-fluorothioanisole. National Center for Biotechnology Information. [Link]
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SpectraBase. 2-Bromo-4-trifluoromethoxythioanisole. [Link]
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Cheméo. Chemical Properties of 2-Bromo-4-fluoroanisole (CAS 452-08-4). [Link]
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PubChem. 2-Bromo-4-fluoroanisole. National Center for Biotechnology Information. [Link]
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National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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ResearchGate. A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. [Link]
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ResearchGate. Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. [Link]
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